molecular formula C17H23BrN2O2 B3060101 tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1707369-75-2

tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No. B3060101
CAS RN: 1707369-75-2
M. Wt: 367.3
InChI Key: JRWICQSWXZQPIZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It likely contains a spiro[indole-3,4’-piperidine] core structure, which is a bicyclic system where an indole ring and a piperidine ring share a single atom . The “tert-Butyl” indicates a tertiary butyl group (a carbon atom bonded to three other carbon atoms) is attached to the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve condensation reactions . For instance, the introduction of a tert-butyl group into [1,2,4]triazino[indole] and indolo[quinoxaline] systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Scientific Research Applications

Medicinal Chemistry

The incorporation of heterocyclic structures, such as indoles and quinoxalines, has gained prominence in medicinal chemistry due to their diverse biological activities. Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to possess antimalarial, antidepressant, and antileishmanial properties . Additionally, indolo[2,3-b]quinoxalines serve as DNA intercalating agents with antiviral and cytotoxic activity . Researchers may explore the potential of tert-butyl 6-bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate in drug discovery within these contexts.

Antimalarial Agents

Given the antimalarial activity associated with [1,2,4]triazino[5,6-b]indole derivatives, this compound could be investigated further for its efficacy against malaria parasites. The introduction of a tert-butyl group may enhance its pharmacokinetic properties and metabolic stability .

Organic Synthesis

The tert-butyl group enhances lipophilicity, which is crucial for cell membrane penetration. Incorporating this compound into synthetic routes could lead to novel derivatives with improved drug-like properties .

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as investigation of its potential biological activities. The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall . This property could make it a potential candidate for drug discovery .

properties

IUPAC Name

tert-butyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWICQSWXZQPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114744
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

CAS RN

1707369-75-2
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707369-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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